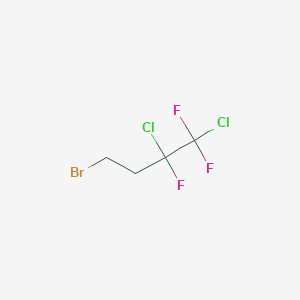

4-Bromo-1,2-dichloro-1,1,2-trifluorobutane

Description

Contextualization within Halogenated Hydrocarbon Research

Halogenated hydrocarbons are organic compounds containing one or more halogen atoms. Research in this area is driven by the unique chemical and physical properties imparted by the halogen substituents. Polyhalogenated butanes, specifically, are subjects of study due to the complex interplay of different halogens on a single, flexible carbon chain. This complexity allows for fine-tuning of molecular properties like boiling point, density, and reactivity. Scientists investigate these compounds to develop new synthetic methodologies, create materials with specific characteristics (such as flame resistance or thermal stability), and design molecules for specialized applications, including pharmaceuticals and agrochemicals. unacademy.comresearchgate.net The presence of multiple halogen atoms can significantly alter the electronic environment of the carbon backbone, making these compounds valuable substrates for mechanistic studies and the exploration of new chemical transformations.

The Role of Fluorine and Chlorine Substituents in Chemical Behavior

The incorporation of fluorine and chlorine atoms into an organic molecule dramatically influences its behavior, a result of their distinct electronegativity, atomic size, and bond strengths with carbon.

Fluorine's Influence: As the most electronegative element, fluorine imparts a strong inductive effect, withdrawing electron density from the carbon atom to which it is attached. numberanalytics.com This creates a highly polarized and exceptionally strong carbon-fluorine (C-F) bond, which is the strongest single bond in organic chemistry. numberanalytics.com This bond strength contributes to the high thermal and chemical stability of fluorinated compounds. numberanalytics.com The small atomic radius of fluorine means it can replace hydrogen without causing significant steric hindrance, allowing for substantial molecular modification. These properties are leveraged to enhance the stability of molecules and modify their biological activity. rsc.org

Chlorine's Influence: Chlorine is also strongly electronegative, though less so than fluorine. The carbon-chlorine (C-Cl) bond is polar and weaker than the C-F bond. nih.gov This relative weakness makes chlorine an excellent leaving group in nucleophilic substitution and elimination reactions, one of the most fundamental transformations in organic synthesis. nih.govencyclopedia.pub The presence of chlorine can also increase the acidity of nearby C-H bonds, facilitating the formation of carbanions for further reactions. encyclopedia.pubresearchgate.net Therefore, chlorine is often incorporated into a molecule to serve as a reactive handle, enabling the construction of more complex carbon skeletons. nih.gov

In a molecule like 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane, the combination of fluorine and chlorine substituents creates a compound with both highly stable and reactive centers, offering a unique chemical profile.

Scope and Objectives of Research on this compound

While extensive, peer-reviewed research focusing specifically on this compound is not widely available in public literature, the scope and objectives of its study can be inferred from its chemical structure and the known applications of analogous compounds. The primary interest in this molecule likely lies in its potential as a synthetic intermediate or building block.

The key objectives for research on this compound would include:

Development of Synthetic Pathways: Investigating efficient and stereoselective methods for its synthesis. A plausible route could involve the halogenation of a partially halogenated butene precursor, such as 4-Bromo-1,1,2-trifluoro-1-butene (B151897).

Exploration of Reactivity: The bromine atom at the C4 position is a versatile functional group. It can be readily displaced by nucleophiles or used to form organometallic reagents (e.g., Grignard reagents), which can then be used to create new carbon-carbon bonds. Research would focus on understanding how the chloro- and fluoro-substituents at the other end of the molecule influence the reactivity of the C-Br bond.

Application as a Synthetic Intermediate: Based on the utility of similar polyhalogenated compounds, this compound could be a precursor for creating active ingredients in pesticides or pharmaceuticals. wipo.int The trifluorinated motif is a common feature in many modern drugs, and this compound could serve as a four-carbon building block to introduce this feature.

Below are the known properties for this compound.

| Property | Value |

| Molecular Formula | C₄H₄BrCl₂F₃ |

| Molecular Weight | 259.88 g/mol |

Data sourced from Santa Cruz Biotechnology scbt.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1,2-dichloro-1,1,2-trifluorobutane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrCl2F3/c5-2-1-3(6,8)4(7,9)10/h1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLSXROKZJZFCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)C(C(F)(F)Cl)(F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrCl2F3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.88 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Comprehensive Reactivity of 4 Bromo 1,2 Dichloro 1,1,2 Trifluorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental to the chemistry of haloalkanes, where an electron-rich nucleophile replaces a halogen atom (the leaving group). wikipedia.org The polarity of the carbon-halogen bond, with a partial positive charge on the carbon and a partial negative charge on the halogen, renders the carbon atom electrophilic and prone to nucleophilic attack. fiveable.me In 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane, the carbon atoms bonded to bromine and chlorine are potential sites for such reactions.

The efficiency of a nucleophilic substitution reaction is significantly influenced by the ability of the halogen to depart as a stable halide ion. libretexts.org A good leaving group is typically a weak base that can stabilize the negative charge it acquires upon leaving. libretexts.org For halogens, the leaving group ability increases down the periodic table: F < Cl < Br < I. libretexts.org This trend is attributed to the increase in ionic radius and polarizability, which allows for better distribution of the negative charge. libretexts.org

In the case of this compound, there are two potential leaving groups: bromide (Br⁻) and chloride (Cl⁻). Based on the established trend, the C-Br bond is weaker and bromide is a better leaving group than chloride. libretexts.org Consequently, nucleophilic substitution is expected to occur preferentially at the C-4 position, leading to the displacement of the bromide ion.

Table 1: Comparison of Halogen Leaving Group Abilities

| Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Ability |

| F⁻ | HF | 3.2 | Poor |

| Cl⁻ | HCl | -7 | Good |

| Br⁻ | HBr | -9 | Excellent |

| I⁻ | HI | -10 | Superior |

This interactive table allows for sorting based on relative leaving ability.

The kinetics and selectivity of nucleophilic substitution reactions are governed by both steric and electronic factors. These reactions can proceed through two primary mechanisms: the bimolecular Sₙ2 mechanism and the unimolecular Sₙ1 mechanism. youtube.com

The Sₙ2 mechanism involves a single, concerted step where the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack). libretexts.org This mechanism is sensitive to steric hindrance; bulky substituents on or near the reaction center can impede the approach of the nucleophile, slowing down or preventing the reaction. fiveable.me For this compound, the carbon atom bonded to bromine (C-4) is a primary carbon, which generally favors Sₙ2 reactions due to minimal steric hindrance. youtube.com

The Sₙ1 mechanism is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. fiveable.me The rate of this reaction is primarily dependent on the stability of the carbocation formed. More substituted carbocations (tertiary > secondary > primary) are more stable. youtube.com A primary carbocation at the C-4 position would be highly unstable, making an Sₙ1 reaction at this site unlikely under normal conditions.

Electronic effects also play a crucial role. The highly electronegative fluorine and chlorine atoms on C-1 and C-2 exert a strong electron-withdrawing inductive effect. This effect polarizes the C-Br and C-Cl bonds, increasing the electrophilicity of the carbon atoms and making them more susceptible to nucleophilic attack. However, these electron-withdrawing groups would destabilize any potential carbocation intermediate, further disfavoring an Sₙ1 pathway.

Therefore, nucleophilic substitution on this compound is most likely to proceed via an Sₙ2 mechanism at the C-4 position, selectively displacing the better leaving group, bromide.

Dehalogenation Reactions

Dehalogenation involves the removal of halogen atoms from a molecule. In polyhalogenated alkanes, this can be achieved through reductive pathways or elimination reactions, often leading to the formation of alkenes.

Reductive dehalogenation is a common reaction for vicinal dihalides (halogens on adjacent carbons), which can be accomplished using reducing agents like zinc metal. ic.ac.uk The reaction with zinc typically occurs in a protic solvent. For this compound, the vicinal arrangement of the two chlorine atoms on C-1 and C-2 makes this region a prime site for reductive dehalogenation.

The generally accepted mechanism for zinc-mediated dehalogenation involves the transfer of electrons from the zinc surface to the haloalkane. fiveable.me This can proceed through a radical anion intermediate. The zinc acts as a reducing agent, becoming oxidized to Zn²⁺ in the process. ic.ac.uk In the context of this compound, the reaction with zinc would likely lead to the elimination of the two chlorine atoms to form an alkene.

Proposed Reductive Dehalogenation Pathway: C₄H₄BrCl₂F₃ + Zn → C₄H₄BrF₃ (alkene) + ZnCl₂

Elimination reactions, such as E1 and E2, are another pathway for dehalogenation, typically involving the removal of a hydrogen and a halogen from adjacent carbons (dehydrohalogenation) to form a double bond. chemistrysteps.com

The E2 mechanism is a concerted, one-step process where a strong base removes a proton, and simultaneously, the leaving group departs, and the π-bond is formed. youtube.com This mechanism requires an anti-periplanar arrangement of the proton and the leaving group. libretexts.org

The E1 mechanism is a two-step process involving the formation of a carbocation intermediate, followed by the removal of a proton by a weak base to form the alkene. chemistrysteps.com

Given the structure of this compound, a base-induced E2 reaction could potentially occur. For example, a strong base could abstract a proton from C-3, leading to the elimination of the bromide from C-4. However, the reductive dehalogenation of the vicinal dichlorides at C-1 and C-2 with a reagent like zinc is often a more facile process for such polyhalogenated compounds. The reaction with zinc can be considered an E2-like mechanism where the metal surface facilitates the anti-elimination of the two halogen atoms. ic.ac.uk

Electrophilic Addition and Rearrangement Processes

The alkene product formed from the dehalogenation of this compound would be susceptible to electrophilic addition reactions. The presence of halogen and trifluoromethyl groups on the double bond would significantly influence the reactivity and regioselectivity of these additions.

Electrophilic addition to an alkene typically proceeds through the formation of a carbocation intermediate. youtube.com The electrophile adds to the carbon atom that results in the formation of the more stable carbocation. chemguide.co.uk In the case of the potential alkene product, 4-bromo-1,1,2-trifluorobut-1-ene, the electron-withdrawing fluorine atoms would destabilize an adjacent carbocation, making the addition of electrophiles challenging and influencing the regiochemical outcome. The addition of an electrophile like HBr would likely follow Markovnikov's rule, with the proton adding to the carbon with more hydrogen atoms, but the electronic effects of the existing halogens would play a significant role. chemguide.co.ukmasterorganicchemistry.com

Carbocation rearrangements are common in reactions involving carbocation intermediates, where a less stable carbocation can rearrange to a more stable one via a hydride or alkyl shift. libretexts.org While an Sₙ1 or E1 reaction on the parent compound is unlikely due to the instability of the primary carbocation, if a carbocation were to form during an electrophilic addition to the corresponding alkene, rearrangements would be a possibility to consider, though the strong inductive effects of the fluorine atoms would disfavor carbocation formation in close proximity. libretexts.orgyoutube.com

Formation and Reactivity of Halonium Ion Intermediates

While this compound is a saturated alkane and thus not predisposed to forming halonium ions through electrophilic addition to a double bond, its derivatives or reaction under specific elimination conditions could lead to unsaturated precursors. For such precursors, the formation of halonium ion intermediates would be a critical step in their subsequent reactions.

In analogous systems, such as the reaction of halogens with 4-halo-1,1,2-trifluorobut-1-enes, the formation of three-membered halonium ions (chloronium, bromonium, and iodonium) has been observed. These cyclic intermediates are pivotal in determining the stereochemistry and regiochemistry of the final products. The stability and reactivity of these halonium ions are influenced by the nature of the halogen and the substitution pattern of the alkene. For instance, the presence of fluorine atoms can significantly impact the electron density of the double bond and the subsequent stability of the cationic intermediate.

The reactivity of a hypothetical halonium ion derived from a precursor to this compound would involve nucleophilic attack to open the three-membered ring. The regioselectivity of this attack would be governed by both steric and electronic factors, including the stabilizing or destabilizing effects of the adjacent fluorine and chlorine atoms.

Intramolecular Rearrangements and Cyclization Phenomena

The potential for intramolecular rearrangements and cyclization in this compound would likely be initiated by the formation of a carbocation or a radical center. For instance, the loss of a bromide ion, facilitated by a Lewis acid, could generate a carbocation. The stability of this carbocation would be influenced by the electronic effects of the neighboring halogen atoms.

Once formed, this carbocation could undergo several transformations:

Hydride or Halide Shifts: 1,2-hydride or 1,2-halide shifts could occur to form a more stable carbocation. The relative migratory aptitude of hydrogen, chlorine, and fluorine would determine the likelihood of such rearrangements.

Cyclization: If the carbon chain is sufficiently flexible, intramolecular nucleophilic attack by one of the halogen atoms could lead to the formation of a cyclic halonium ion. Research on related 4-halosubstituted butenes has shown that three-membered halonium ions can rearrange to more stable five-membered ring intermediates. This suggests that a carbocation at the C-4 position of the butane (B89635) chain could be trapped by the bromine at C-1 (if the structure were an isomer) or other halogens to form cyclic structures.

These intramolecular events are often in competition with intermolecular reactions, and the predominant pathway is highly dependent on the reaction conditions, including the solvent, temperature, and the presence of nucleophiles or radical initiators.

Radical-Mediated Transformations

The presence of a relatively weak carbon-bromine bond makes this compound a candidate for radical-mediated transformations. These reactions are typically initiated by heat or light.

Homolytic Bond Cleavage Mechanisms

The initial step in the radical chemistry of this compound is the homolytic cleavage of the weakest bond. The bond dissociation energies (BDEs) in haloalkanes generally follow the trend C-I < C-Br < C-Cl < C-F. Therefore, the C-Br bond is the most likely to break homolytically upon initiation.

Initiation: Br-CH₂-CHCl-CF₂-CFCl₂ + initiator (e.g., heat, UV light) → •CH₂-CHCl-CF₂-CFCl₂ + Br•

This initiation step generates a primary alkyl radical and a bromine radical. The stability of the resulting carbon-centered radical is a key factor in determining the facility of this process. The presence of adjacent halogen atoms can influence radical stability through inductive and resonance effects.

Propagation: The generated radicals can then participate in a variety of propagation steps, such as abstracting a hydrogen atom from a solvent molecule or adding to an unsaturated substrate.

Termination: The radical chain reaction is terminated by the combination of two radicals.

Chain Reactions and Polymerization Potential

The radicals generated from this compound can initiate chain reactions. For instance, the bromine radical can abstract a hydrogen atom from another molecule of the haloalkane, propagating the radical chain.

Furthermore, this compound could potentially be used in radical polymerization processes. The homolytic cleavage of the C-Br bond can generate radicals that initiate the polymerization of unsaturated monomers. For example, in the polymerization of fluorinated and chlorinated ethylenes, unstable halogen-substituted hydrocarbons that decompose to form free radicals are utilized to assist the polymerization process. This suggests that this compound could act as a radical initiator or a chain transfer agent in such polymerizations. The resulting polymers would incorporate fragments of the original haloalkane, potentially modifying the properties of the final material.

Thermal and Photochemical Stability in Reaction Media

The stability of this compound in reaction media is a critical consideration for its handling and application.

Thermal Stability: The thermal stability of a haloalkane is determined by the strength of its carbon-halogen and carbon-carbon bonds. As mentioned, the C-Br bond is the weakest link in this molecule. At elevated temperatures, the compound is expected to decompose, primarily through the cleavage of the C-Br bond. The presence of multiple halogen atoms can also influence the stability of adjacent C-C bonds. Studies on halogenated polymers have shown that the type of halogen substituent affects thermal behavior. While direct data for this specific molecule is unavailable, it is anticipated that its thermal stability would be lower than its fully fluorinated or chlorinated analogues due to the presence of the bromine atom.

Photochemical Stability: Photochemical stability is related to the molecule's ability to absorb light and the efficiency with which the absorbed energy leads to bond cleavage. Haloalkanes, particularly those containing bromine and iodine, are known to be susceptible to photolysis. The C-Br bond can be cleaved by ultraviolet (UV) radiation, leading to the formation of radicals. This photosensitivity dictates that reactions involving this compound should be conducted with careful control of light exposure to prevent unwanted side reactions. The dissociation of halogen compounds into radicals can be promoted by exposure to light.

The table below summarizes the key bonds and their general characteristics relevant to the reactivity of this compound.

| Bond Type | General Bond Dissociation Energy (kcal/mol) | Implication for Reactivity |

| C-Br | ~70 | Weakest bond, prone to homolytic cleavage (radical formation). |

| C-Cl | ~81 | Stronger than C-Br, less likely to cleave under radical conditions. |

| C-F | ~110 | Strongest carbon-halogen bond, generally unreactive. |

| C-C | ~83-85 | Susceptible to cleavage under harsh thermal conditions. |

Advanced Spectroscopic and Structural Characterization for Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and spatial arrangement of atoms. For a molecule like 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane, with multiple chiral centers and halogen substituents, NMR is particularly insightful.

The structure of this compound features two adjacent chiral centers (at C1 and C2, assuming standard IUPAC numbering is not superseded by substitution patterns), leading to the possibility of multiple stereoisomers. Specifically, as a butane (B89635) derivative with substituents at positions 1, 2, and 4, the potential for regioisomers also exists, although the specified name defines a single constitutional isomer.

The presence of two stereocenters means that this compound can exist as four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The (1R,2R) and (1S,2S) isomers are a pair of enantiomers, as are the (1R,2S) and (1S,2R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

¹H NMR and ¹³C NMR spectroscopy are essential for distinguishing between these isomers.

¹H NMR: The proton chemical shifts and coupling constants are highly sensitive to the local electronic environment and the dihedral angles between adjacent protons. The protons on the butane chain will exhibit complex splitting patterns due to coupling with each other and potentially with the fluorine atoms. The electronegativity of the halogen substituents (F, Cl, Br) will deshield adjacent protons, causing their resonances to appear at a lower field (higher ppm). libretexts.org For instance, the -CH₂Br and -CHCl- protons would have distinct chemical shifts.

¹⁹F NMR: Given the three fluorine atoms, ¹⁹F NMR is a powerful tool. The chemical shifts of the fluorine nuclei and their coupling constants (both F-F and H-F) would provide unambiguous evidence for the structure and are particularly sensitive to stereochemistry.

¹³C NMR: The carbon spectrum will show four distinct signals corresponding to the four carbon atoms of the butane backbone. The chemical shifts will be significantly influenced by the attached halogens, with carbons bonded to more electronegative atoms appearing further downfield. docbrown.info

Expected ¹³C NMR Chemical Shift Ranges for Halogenated Alkanes

| Carbon Environment | Typical Chemical Shift (ppm) |

|---|---|

| C-Br | 25-65 |

| C-Cl | 35-80 |

This table provides generalized data for alkyl halides.

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to determine the relative stereochemistry of the chiral centers by identifying protons that are close in space.

The butane backbone of this compound is flexible, allowing for rotation around the C-C single bonds. This results in different conformational isomers (conformers), such as gauche and anti-arrangements of the substituents. Dynamic NMR (DNMR) spectroscopy is used to study the kinetics of these conformational changes.

At low temperatures, the interconversion between conformers may be slow on the NMR timescale, allowing for the observation of separate signals for each distinct conformer. As the temperature is increased, the rate of interconversion increases. At the coalescence temperature, the separate signals broaden and merge into a single, time-averaged signal. By analyzing the NMR spectra at different temperatures, it is possible to calculate the activation energy (ΔG‡) for the rotational barriers between conformers. For fluorinated compounds, restricted rotation can lead to observable dynamic effects in the ¹H NMR spectra. researchgate.net

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprints

Vibrational spectroscopy, including both IR and Raman techniques, provides a characteristic "fingerprint" of a molecule by probing its vibrational modes.

The IR and Raman spectra of this compound would be dominated by absorptions arising from the stretching and bending vibrations of its various bonds. The carbon-halogen (C-X) stretching frequencies are particularly diagnostic. spectroscopyonline.com The position of the C-X stretching band depends on the mass of the halogen atom and the strength of the bond. As the mass of the halogen increases, the vibrational frequency decreases. libretexts.org

Characteristic Carbon-Halogen (C-X) Stretching Frequencies

| Bond | Wavenumber Range (cm⁻¹) |

|---|---|

| C-F | 1000-1400 |

| C-Cl | 550-850 orgchemboulder.com |

This table provides generalized data for alkyl halides.

The spectrum would also feature C-H stretching vibrations (typically 2850-3000 cm⁻¹) and C-H bending vibrations (around 1350-1470 cm⁻¹). libretexts.org The complexity of the molecule would result in a rich fingerprint region (below 1500 cm⁻¹), where the unique combination of bands allows for definitive identification.

IR spectroscopy is a valuable tool for monitoring the progress of chemical reactions in real-time. For example, in a reaction where this compound is a product, one could monitor the appearance of the characteristic C-Br, C-Cl, and C-F absorption bands. Conversely, if it were a reactant undergoing a substitution reaction (e.g., replacement of the bromine atom), the disappearance of the C-Br stretch and the appearance of a new band corresponding to the new functional group could be tracked to determine the reaction kinetics and endpoint.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z).

For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster. This is due to the natural isotopic abundances of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%) and chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%). libretexts.org The presence of one bromine and two chlorine atoms would lead to a complex and characteristic pattern for the molecular ion (M, M+2, M+4, M+6).

The fragmentation pattern observed in the mass spectrum provides structural information. Cleavage of the C-C bonds and the loss of halogen atoms or hydrogen halides (HBr, HCl, HF) are common fragmentation pathways for alkyl halides. libretexts.org The analysis of these fragment ions helps to piece together the structure of the original molecule. For example, the loss of a bromine radical (•Br) would result in a significant peak at M-79/M-81.

Fragmentation Pathways and Structural Confirmation

Mass spectrometry is a fundamental technique for elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) would be expected to yield a complex spectrum due to the presence of multiple halogen isotopes (bromine: 79Br and 81Br; chlorine: 35Cl and 37Cl).

The initial event in EI-MS is the formation of a molecular ion ([C4H4BrCl2F3]+•). The relative abundances of the isotopic peaks for this molecular ion would provide a distinct signature confirming the presence and number of bromine and chlorine atoms. Subsequent fragmentation would likely proceed through the cleavage of the weakest bonds. The carbon-bromine bond is typically the most labile, followed by the carbon-chlorine and carbon-carbon bonds.

Anticipated Fragmentation Pathways:

Loss of a bromine radical: This would lead to the formation of a [C4H4Cl2F3]+ ion.

Loss of a chlorine radical: Resulting in a [C4H4BrClF3]+ ion.

Cleavage of C-C bonds: This would generate a variety of smaller fragment ions. For instance, cleavage of the C1-C2 bond could yield fragments such as [CF2Cl]+ and [C3H4BrClF]+•.

Rearrangement reactions: Halogenated compounds can undergo rearrangements, further complicating the spectrum.

Structural confirmation would be achieved by meticulously analyzing the m/z values and isotopic patterns of these fragment ions, allowing for a piece-by-piece reconstruction of the molecule's structure.

Table 1: Hypothetical Major Fragment Ions and Their Isotopic Patterns in the Mass Spectrum of this compound

| Ion Formula | Key Isotopes | Expected m/z Values | Relative Abundance Pattern |

| [C4H4BrCl2F3]+• | 79/81Br, 35/37Cl | 258, 260, 262, 264 | Complex pattern based on isotopic abundances |

| [C4H4Cl2F3]+ | 35/37Cl | 179, 181, 183 | 9:6:1 ratio |

| [C4H4BrClF3]+ | 79/81Br, 35/37Cl | 213, 215, 217 | Complex pattern |

This table is illustrative and based on general principles of mass spectrometry; it does not represent experimentally determined data.

High-Resolution Mass Spectrometry for Elemental Composition

High-resolution mass spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule and its fragments. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas.

For this compound, with a molecular formula of C4H4BrCl2F3, HRMS would provide a highly accurate mass measurement of the molecular ion. This experimental value can then be compared to the calculated exact mass based on the most abundant isotopes of each element.

Table 2: Calculated Exact Masses of Key Species

| Ion Formula | Calculated Exact Mass (Da) |

| [C4H479Br35Cl2F3]+• | 257.8825 |

| [C4H435Cl2F3]+ | 178.9642 |

| [C4H479Br35ClF3]+ | 212.9147 |

These values are calculated based on the precise masses of the constituent isotopes.

An experimentally determined mass from an HRMS analysis that matches one of these calculated values to within a few parts per million (ppm) would provide definitive confirmation of the elemental composition of the parent molecule and its fragments, thereby validating the fragmentation pathways proposed from the nominal mass spectrum.

X-ray Diffraction Analysis of Crystalline Derivatives

X-ray diffraction (XRD) on a single crystal is the gold standard for determining the three-dimensional arrangement of atoms in a molecule, providing precise bond lengths, bond angles, and stereochemical information. For a compound like this compound, which may be a liquid or oil at room temperature, obtaining a suitable crystal for XRD would likely require the synthesis of a crystalline derivative.

The process would involve reacting the parent compound to introduce functional groups that promote crystallization, such as aromatic rings or groups capable of strong intermolecular interactions like hydrogen bonding. Once a suitable crystalline derivative is obtained, XRD analysis would proceed.

The diffraction pattern of X-rays passing through the crystal lattice is used to generate an electron density map of the molecule. From this map, the positions of the individual atoms can be determined.

Table 3: Potential Crystallographic Data from a Hypothetical Derivative

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P21/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Z | Number of molecules per unit cell |

| Bond Lengths | e.g., C-Br, C-Cl, C-F, C-C (Å) |

| Bond Angles | e.g., Cl-C-F, F-C-C (°) |

| Torsion Angles | Describing the conformation of the butane backbone |

This table represents the type of data that would be obtained from a successful X-ray diffraction experiment.

Such data would provide unambiguous proof of the compound's structure, including the relative stereochemistry of the chiral centers at C1 and C2, which cannot be definitively determined by mass spectrometry or NMR alone.

Computational Chemistry and Theoretical Modeling of 4 Bromo 1,2 Dichloro 1,1,2 Trifluorobutane

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. acs.orgnih.gov For a complex halogenated alkane like 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane, these computational methods provide insights that are often difficult or impossible to obtain through experimental means alone. pnnl.govmit.edu These calculations are based on solving the Schrödinger equation, which describes the electronic structure of a molecule, though approximations are necessary for systems with multiple electrons. acs.org

Electronic Structure and Bonding Analysis (Density Functional Theory)

Density Functional Theory (DFT) is a widely used quantum chemical method for investigating the electronic structure of molecules. rsc.org It is favored for its balance of accuracy and computational cost, making it suitable for molecules of moderate size, including halogenated hydrocarbons. nih.govescholarship.org DFT calculations can elucidate the distribution of electrons within the this compound molecule, which is crucial for understanding its reactivity and physical properties.

Key aspects of the electronic structure that can be analyzed using DFT include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is critical. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability and reactivity.

Electron Density and Electrostatic Potential: DFT can map the electron density surface of the molecule, highlighting regions of high and low electron concentration. The molecular electrostatic potential (MEP) can then be projected onto this surface to visualize areas that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is particularly important for understanding intermolecular interactions, such as halogen bonding. rsc.org

Below is a hypothetical data table illustrating the type of information that would be generated from a DFT analysis of this compound.

| Parameter | Calculated Value |

| HOMO Energy | -7.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 6.7 eV |

| Dipole Moment | 2.1 D |

Note: The values in this table are illustrative and not based on actual calculations for this compound, as specific research data is not publicly available.

Conformational Analysis and Energetics

Due to the presence of multiple single bonds, this compound can exist in various spatial arrangements, known as conformations. pressbooks.pubyoutube.com Conformational analysis aims to identify the stable conformers and determine their relative energies. researchgate.netlibretexts.org The rotation around the C-C bonds leads to different staggered and eclipsed conformations, with staggered conformations generally being more stable due to lower torsional strain. quimicaorganica.org

For a substituted butane (B89635) derivative like this, the analysis focuses on the rotation around the central C2-C3 bond. The different arrangements of the bulky halogen and trifluoromethyl groups will result in various gauche and anti conformations, each with a distinct energy level. libretexts.org The relative energies of these conformers can be calculated using quantum chemical methods to predict the most stable conformation and the energy barriers to rotation between them. researchgate.net

A potential energy surface can be generated by systematically rotating a specific dihedral angle and calculating the energy at each step. This provides a detailed picture of the conformational landscape.

The following is a hypothetical data table showing the relative energies of different conformers of this compound.

| Conformer | Dihedral Angle (Br-C-C-Cl) | Relative Energy (kcal/mol) |

| Anti | 180° | 0.00 |

| Gauche 1 | 60° | 1.25 |

| Eclipsed 1 | 120° | 4.50 |

| Gauche 2 | -60° | 1.30 |

| Eclipsed 2 | 0° | 5.00 |

Note: The values in this table are illustrative and not based on actual calculations for this compound.

Reaction Pathway Simulations

Computational chemistry can be used to simulate the pathways of chemical reactions involving this compound. escholarship.org This is particularly useful for understanding reaction mechanisms, predicting products, and determining reaction rates. nist.gov

Transition State Characterization and Activation Energies

A chemical reaction proceeds from reactants to products through a high-energy state known as the transition state. nih.gov Identifying the geometry of the transition state and calculating its energy is crucial for determining the activation energy of the reaction. The activation energy is the minimum energy required for the reaction to occur and is a key factor in determining the reaction rate.

Computational methods can be used to locate the transition state on the potential energy surface and calculate its vibrational frequencies to confirm that it is a true saddle point (i.e., it has one imaginary frequency corresponding to the reaction coordinate). researchgate.net

Prediction of Reaction Selectivity

In many chemical reactions, multiple products can be formed. Reaction pathway simulations can help predict the selectivity of a reaction, i.e., which product is likely to be formed in a larger amount. This is done by comparing the activation energies for the different reaction pathways leading to the various products. The pathway with the lower activation energy will be kinetically favored and will likely be the major reaction pathway.

Molecular Dynamics and Monte Carlo Simulations

While quantum chemical calculations are excellent for studying the properties of single molecules or small molecular clusters, Molecular Dynamics (MD) and Monte Carlo (MC) simulations are used to study the behavior of larger systems, such as the bulk liquid or solutions of this compound. unipi.itnih.gov

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the study of the time evolution of the system. researchgate.netnih.gov This can provide insights into dynamic properties such as diffusion, viscosity, and thermal conductivity. MC simulations, on the other hand, use statistical methods to sample the different possible configurations of a system to calculate thermodynamic properties like enthalpy and entropy. unipi.it

For this compound, these simulations could be used to:

Predict its physical properties in the liquid state.

Study its interactions with other molecules, such as solvents or reactants.

Investigate its behavior at interfaces. pnnl.gov

These simulation techniques rely on force fields, which are sets of parameters that describe the potential energy of the system as a function of the atomic positions. The development of accurate force fields for halogenated hydrocarbons is an active area of research. unipi.itarxiv.org

The search for scholarly articles, computational chemistry databases, and theoretical studies yielded no results containing specific data, detailed research findings, or data tables pertaining to this compound. General information on computational methods for similar halogenated alkanes exists, but a dedicated study on this particular compound, as required by the specific outline, is not available in the public domain based on the conducted searches.

Therefore, it is not possible to provide the requested article with the specified content and structure due to the absence of relevant scientific data.

Chemical Transformations and the Synthesis of Complex Fluorinated Molecules

Strategic Use as a Building Block in Organic Synthesis

Halogenated organic compounds are fundamental building blocks in synthetic chemistry, prized for their ability to participate in a wide array of coupling and substitution reactions.

Introduction of Polyhalogenated Butane (B89635) Moieties

In principle, 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane could be utilized to introduce the entire dichloro-trifluoro-butyl group into a target molecule. This could be achieved through nucleophilic substitution reactions where a nucleophile displaces one of the halogen atoms, likely the more reactive bromine atom. However, specific documented examples of this application are not available.

Cross-Coupling Reactions at Halogenated Centers

The bromine atom in this compound would be the most likely site for cross-coupling reactions, such as the Suzuki or Grignard reactions. These reactions are powerful tools for forming new carbon-carbon bonds. While it is plausible that this compound could participate in such reactions, specific research detailing these transformations has not been found.

Synthesis of Novel Fluoro-organic Derivatives

The multiple halogen atoms on this compound offer several avenues for the synthesis of novel fluoro-organic derivatives.

Diversification through Functional Group Interconversions

The bromine and chlorine atoms could potentially be replaced by other functional groups through nucleophilic substitution reactions. This would allow for the introduction of functionalities such as hydroxyl, amino, or cyano groups, leading to a diverse range of derivatives. However, the specific conditions and outcomes of such reactions for this compound are not documented.

Preparation of Unsaturated Fluorinated Compounds (e.g., Butenes, Butadienes)

Elimination reactions, such as dehydrohalogenation (removal of a hydrogen and a halogen) or dehalogenation (removal of two halogens), are common methods for creating double bonds in organic molecules. It is conceivable that this compound could undergo such reactions to form various fluorinated butenes or butadienes. For instance, the removal of a hydrogen and a bromine or chlorine atom could yield a butene. Subsequent elimination could potentially lead to a butadiene. While the synthesis of related compounds like 4-bromo-1,1,2-trifluoro-1-butene (B151897) from other precursors has been reported, there is no specific information on the use of this compound for this purpose.

Development of Specialty Materials and Performance Chemicals

The incorporation of fluorine atoms into organic molecules can impart unique properties such as high thermal stability, chemical resistance, and low surface energy. These properties are highly desirable in the development of specialty materials and performance chemicals. There are general suggestions that compounds like this compound could find use in modifying polymers to enhance properties like flame retardancy or hydrophobicity. However, concrete research data, specific examples of such materials, or performance chemicals derived from this particular compound are not available in the reviewed literature.

Precursors for Fluorinated Polymers or Copolymers

There is currently no available scientific literature detailing the use of this compound as a monomer or precursor for the synthesis of fluorinated polymers or copolymers. Research in fluoropolymers often involves the polymerization of vinyl-containing monomers or ring-opening polymerization of cyclic ethers and lactones. While the bromine atom in this compound could potentially serve as a site for initiating certain types of polymerization or for post-polymerization modification, no studies have been published to confirm such applications.

Components in Refrigerant and Solvent Alternatives Research

Similarly, the investigation into this compound's potential as a component in refrigerant mixtures or as a solvent alternative has not been documented in accessible research. The selection of new refrigerants and solvents is guided by a complex set of criteria including thermodynamic properties, flammability, toxicity, and environmental impact (such as Ozone Depletion Potential and Global Warming Potential). Without experimental data on these properties for this compound, its suitability in these applications cannot be determined.

Environmental Fate and Biogeochemical Transformations of Polyhalogenated Butanes

Abiotic Degradation Processes

Hydrolytic Stability and Persistence in Aqueous Environments

No experimental or modeled data on the hydrolytic stability and persistence of 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane in aqueous environments could be located. General principles suggest that the carbon-halogen bonds in such compounds can be subject to hydrolysis, but the rate and extent of this process are highly dependent on the specific molecular structure, and no studies have been published for this compound.

Biotransformation and Microbial Dehalogenation

Identification of Degrading Microorganisms and Enzymes

Specific microorganisms or enzymes capable of degrading this compound have not been identified in the scientific literature. Research into microbial dehalogenation has identified various bacteria, such as Pseudomonas and Rhodococcus species, that can break down a range of halogenated organic compounds, including chlorinated and brominated alkanes. nih.govmdpi.com These processes often involve enzymes like dehalogenases, which catalyze the cleavage of carbon-halogen bonds. mdpi.comnih.gov However, none of the available studies have specifically tested or reported on the biotransformation of this compound.

Pathways of Bioremediation and Detoxification

Due to the lack of identified degrading microorganisms, no specific pathways for the bioremediation or detoxification of this compound have been described. The general mechanisms of microbial dehalogenation can occur under both aerobic and anaerobic conditions and include hydrolytic, oxidative, and reductive pathways. nih.govmdpi.comresearchgate.net Without experimental data, it is not possible to determine which, if any, of these pathways would be relevant for the target compound.

Environmental Distribution and Cycling

No studies documenting the environmental presence, distribution, or cycling of this compound were found. Its potential for transport and partitioning in different environmental compartments (air, water, soil, sediment) remains uncharacterized.

Data Tables

Due to the absence of specific research findings for this compound, no data tables containing experimental values for degradation rates, half-lives, or microbial degradation pathways can be generated.

Transport Mechanisms in Environmental Compartments

The environmental transport of this compound, a polyhalogenated butane (B89635), is governed by its physicochemical properties and the characteristics of the surrounding environmental compartments, including air, water, and soil. While specific experimental data on this compound are scarce, its movement can be inferred from the behavior of other short-chain halogenated alkanes. The distribution of such compounds in the environment is a result of complex interactions between various transport and transformation processes.

Halogenated hydrocarbons, in general, are known to be widespread in various environmental matrices, including groundwater, surface water, and soils, indicating significant cycling and transport. nih.gov The primary transport mechanisms for compounds of this class include volatilization, atmospheric transport, sorption to soil and sediment, and leaching into groundwater.

Atmospheric Transport:

Volatile and semi-volatile halogenated compounds can enter the atmosphere through industrial emissions or volatilization from contaminated soil and water surfaces. Once in the atmosphere, they can be transported over long distances. The extent of atmospheric transport is influenced by factors such as vapor pressure, atmospheric residence time, and susceptibility to atmospheric degradation processes like photolysis. For many polyfluorinated chemicals, atmospheric transport of volatile precursor compounds is a significant pathway for their widespread distribution, even to remote regions like the Arctic. researchgate.net

Transport in Aquatic Systems:

In aquatic environments, the transport of this compound would be influenced by its water solubility and potential for adsorption to suspended solids and sediments. Compounds with lower water solubility and higher hydrophobicity tend to partition from the water column to organic matter in sediment. The movement within aquatic systems is then dictated by water currents and sediment transport processes.

Transport in Terrestrial Systems:

In soil and groundwater systems, the mobility of halogenated alkanes is largely controlled by their interaction with soil organic matter and mineral surfaces. google.com The tendency of a compound to adsorb to soil particles, quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc), determines its potential for leaching into groundwater versus retention in the soil profile. Chemicals with low Koc values are more likely to be mobile in soil and contaminate groundwater.

The table below summarizes the key transport mechanisms and the influencing factors for a compound like this compound, based on the general behavior of polyhalogenated butanes.

| Environmental Compartment | Primary Transport Mechanisms | Key Influencing Factors |

| Atmosphere | - Volatilization- Long-range atmospheric transport | - Vapor pressure- Atmospheric lifetime- Wind patterns |

| Water | - Advection and dispersion in surface water- Adsorption to sediment | - Water solubility- Partitioning coefficients (Kow, Koc)- Water flow and turbulence |

| Soil | - Leaching to groundwater- Sorption to soil particles- Volatilization from soil surface | - Soil type and organic matter content- Water infiltration rates- Adsorption/desorption characteristics |

Formation of Environmentally Relevant Byproducts

The transformation of this compound in the environment can lead to the formation of various byproducts, some of which may be of environmental concern. These transformations can occur through both abiotic and biotic degradation pathways. Due to the persistence of many halogenated compounds, their degradation can be slow, but the resulting byproducts can have different chemical properties and toxicities than the parent compound. ncert.nic.in

Abiotic Degradation and Byproducts:

Abiotic degradation processes for halogenated alkanes include hydrolysis and reductive dehalogenation. Hydrolysis, the reaction with water, can lead to the replacement of a halogen atom with a hydroxyl group. Reductive dehalogenation, which is more likely to occur in anoxic environments like sediments and groundwater, involves the removal of a halogen atom and its replacement with a hydrogen atom. nih.gov For a compound like this compound, these processes could lead to the formation of various alcohols, and less halogenated alkanes. For instance, dehydrohalogenation of haloalkanes can lead to the formation of alkenes. libretexts.org

Biotic Degradation and Byproducts:

Microbial degradation of halogenated hydrocarbons can occur under both aerobic and anaerobic conditions. google.com Under aerobic conditions, bacteria may utilize monooxygenase enzymes to initiate the breakdown of the compound, which can ultimately lead to the formation of carbon dioxide and water. google.com Anaerobic degradation often proceeds via reductive dehalogenation, where the halogenated compound is used as an electron acceptor. This process can lead to the sequential removal of halogen atoms. For example, the degradation of some chlorinated paraffins by certain bacteria results in the formation of hydroxylated metabolites. nih.gov

The degradation of polyhalogenated butanes can result in a complex mixture of daughter products. The specific byproducts formed will depend on the structure of the parent compound and the environmental conditions. For instance, the presence of different halogens (bromine, chlorine, and fluorine) on the same molecule suggests that a variety of dehalogenation reactions could occur, potentially leading to a range of partially halogenated butanes, butenes, and butanols. The formation of brominated and chlorinated byproducts such as bromoform (B151600) and dibromoacetic acid has been observed in the degradation of other organic pollutants in the presence of bromide and chloride ions. researchgate.net

The following table outlines potential degradation pathways and the types of byproducts that could be formed from this compound.

| Degradation Pathway | Description | Potential Byproducts |

| Hydrolysis (Abiotic) | Reaction with water, replacing a halogen with a hydroxyl group. | Halogenated butanols |

| Reductive Dehalogenation (Abiotic/Biotic) | Removal of halogen atoms, typically under anaerobic conditions. | Less halogenated butanes (e.g., dichloro-trifluorobutane, bromo-chloro-trifluorobutane) |

| Dehydrohalogenation (Abiotic/Biotic) | Elimination of a hydrogen and a halogen atom to form an alkene. | Halogenated butenes |

| Oxidative Degradation (Biotic) | Aerobic microbial breakdown, potentially leading to mineralization. | Halogenated carboxylic acids, aldehydes, and ultimately CO2 and inorganic halides |

It is important to note that the persistence and potential for bioaccumulation of these byproducts would also need to be considered to fully assess the environmental impact of this compound.

Q & A

Basic: What are the recommended synthetic routes for 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane in laboratory settings?

Methodological Answer:

Synthesis of polyhalogenated alkanes like this compound typically involves sequential halogenation. A plausible approach includes:

- Stepwise radical halogenation : Initiate with a fluorinated alkane precursor (e.g., 1,1,2-trifluorobutane) and use controlled bromination/chlorination via radical initiators (e.g., AIBN) to minimize over-substitution.

- Nucleophilic substitution : Replace hydroxyl or other leaving groups in intermediates with bromine/chlorine using reagents like PBr₃ or SOCl₂ under anhydrous conditions.

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate) or fractional distillation to isolate the target compound.

Reference : Similar halogenation strategies are employed for structurally related compounds like 4-Bromo-2,6-difluorophenylacetic acid () and 4-Bromo-1,1,2-trifluorobut-1-ene ().

Basic: How should researchers analyze the purity and structural integrity of this compound?

Methodological Answer:

- Purity Analysis :

- Gas Chromatography (GC) with flame ionization detection (FID) to quantify impurities (e.g., residual solvents or unreacted precursors). GC methods with >97.0% purity thresholds are standard for halogenated compounds ().

- High-Performance Liquid Chromatography (HPLC) for polar byproducts (if present).

- Structural Confirmation :

- ¹⁹F NMR Spectroscopy : Resolve trifluoromethyl and adjacent fluorine environments (δ ~ -60 to -80 ppm for CF₃ groups).

- Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+ or [M-H]-) and isotopic patterns from bromine/chlorine.

Reference : Similar analytical workflows are applied to compounds like 4-Bromo-3-chlorophenol ( ) and 4-Bromo-2,6-difluorobenzyl alcohol ().

Advanced: What strategies mitigate competing side reactions during the introduction of multiple halogen atoms?

Methodological Answer:

- Temperature Control : Lower reaction temperatures (e.g., -20°C to 0°C) reduce radical chain propagation, minimizing over-halogenation (common in bromine/chlorine systems).

- Protecting Groups : Temporarily block reactive sites (e.g., using silyl ethers) to direct halogenation to specific positions.

- Sequential Halogenation : Prioritize fluorination first due to its strong electron-withdrawing effects, which can deactivate subsequent halogenation sites.

Reference : and highlight the use of controlled conditions for synthesizing multi-halogenated aromatics like 2-Bromo-4-chlorophenylacetonitrile.

Advanced: How can researchers resolve contradictions in spectroscopic data for this polyhalogenated compound?

Methodological Answer:

- High-Field NMR (500+ MHz) : Resolve overlapping signals from bromine/chlorine quadrupolar effects. 2D NMR (e.g., COSY, HSQC) clarifies coupling patterns.

- Isotopic Labeling : Substitute ¹⁹F with ¹⁸F (if applicable) to simplify splitting patterns.

- Computational Validation : Compare experimental ¹H/¹⁹F NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).

Reference : Structural ambiguity resolution methods are analogous to those for 4-Bromo-1,1,2-trifluorobut-1-ene ().

Basic: What are the critical storage conditions to ensure compound stability?

Methodological Answer:

- Temperature : Store at 0–6°C in amber vials to prevent thermal degradation (common for halogenated organics, as seen in ).

- Moisture Control : Use desiccants (e.g., molecular sieves) in sealed containers to avoid hydrolysis of C-Br/C-Cl bonds.

- Inert Atmosphere : Argon or nitrogen blankets reduce oxidative decomposition.

Advanced: What computational methods predict reactivity in nucleophilic substitution reactions?

Methodological Answer:

- DFT Calculations : Optimize transition-state geometries (e.g., SN2 mechanisms) using software like Gaussian. Analyze activation energies for bromine vs. chlorine substitution.

- Molecular Electrostatic Potential (MEP) Maps : Identify electron-deficient sites susceptible to nucleophilic attack.

- Solvent Modeling : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using COSMO-RS.

Reference : SMILES/InChI data from and enable accurate computational input structures.

Advanced: How to address discrepancies in reaction yields across experimental replicates?

Methodological Answer:

- Batch Purity Analysis : Verify starting material purity via GC/HPLC (). Impurities in precursors (e.g., 1,1,2-trifluorobutane) can skew yields.

- Reaction Monitoring : Use in-situ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction times.

- Statistical Design of Experiments (DoE) : Apply factorial designs to isolate variables (e.g., catalyst loading, temperature).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.